molecular formula C10H6O5 B1597446 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid CAS No. 53878-47-0

5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B1597446
CAS No.: 53878-47-0
M. Wt: 206.15 g/mol
InChI Key: WXAWTEGETBBUTP-UHFFFAOYSA-N
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Description

5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound with the molecular formula C10H6O5 . It has a molecular weight of 206.15 g/mol . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6O5/c11-5-2-1-3-7-9(5)6(12)4-8(15-7)10(13)14/h1-4,11H,(H,13,14) . The canonical SMILES representation is C1=CC(=C2C(=C1)OC(=CC2=O)C(=O)O)O .


Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 408.5±45.0 °C at 760 mmHg, and a melting point of 253-255 °C . It has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 69.7±3.0 kJ/mol . The compound has a molar refractivity of 47.8±0.3 cm3 .

Scientific Research Applications

Synthesis and Intermediary Role

5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is a critical intermediate in the synthesis of various biologically active compounds. Zhu et al. (2014) developed a rapid synthetic method for 4-Oxo-4H-chromene-3-carboxylic acid, a related compound, highlighting its significance in organic synthesis (Zhu et al., 2014).

Fluorescence and Spectroscopic Properties

The compound's derivatives exhibit notable fluorescence properties. Shi et al. (2017) synthesized various benzo[c]coumarin carboxylic acids, demonstrating excellent fluorescence in both ethanol solution and solid state, a property attributed to the larger conjugated system and various hydrogen bonds in the chromene skeleton (Shi et al., 2017).

Metal Complex Formation

Myannik et al. (2018) explored the formation of novel organic ligands and metal complexes with chromene derivatives, providing insights into the coordination chemistry and electrochemical properties of these compounds (Myannik et al., 2018).

Antitumor Properties

Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate for antitumor antibiotic tetrahydroisoquinoline natural products, revealing its potential in the development of cancer therapies (Li et al., 2013).

Antioxidant Activity

Kwak et al. (2006) synthesized derivatives of 7-hydroxy-4-oxo-4H-chromene and evaluated their antioxidant activities. They found that certain derivatives exhibited potent inhibition of lipid peroxidation, suggesting their potential as antioxidants (Kwak et al., 2006).

Photophysical and Non-Linear Optical Properties

Arif et al. (2022) conducted a study on chromene derivatives to assess their electronic, structural, and non-linear optical properties, offering insights into their potential applications in optoelectronics (Arif et al., 2022).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action:

Cromoglicic acid inhibits mast cell degranulation, preventing the release of histamine and SRS-A. Additionally, it may reduce the release of inflammatory leukotrienes. The exact mechanism involves inhibiting calcium influx, which disrupts the signaling pathways leading to mast cell activation .

Biochemical Pathways:

The affected pathways include those related to histamine release, such as the phospholipase C pathway. By blocking calcium influx, cromoglicic acid interferes with downstream signaling events triggered by allergen exposure. Consequently, it dampens the allergic response .

Pharmacokinetics:

Result of Action:

At the molecular and cellular levels:

Action Environment:

Environmental factors, such as humidity, temperature, and pH, can influence cromoglicic acid’s stability. Proper storage conditions are essential to maintain its efficacy. Exposure to light and extreme temperatures should be minimized .

Properties

IUPAC Name

5-hydroxy-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-5-2-1-3-7-9(5)6(12)4-8(15-7)10(13)14/h1-4,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAWTEGETBBUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384265
Record name 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53878-47-0
Record name 5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-4-oxo-4H-chromene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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